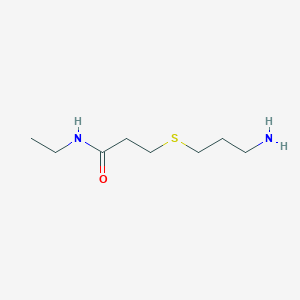

3-((3-Aminopropyl)thio)-N-ethylpropanamide

Description

Properties

Molecular Formula |

C8H18N2OS |

|---|---|

Molecular Weight |

190.31 g/mol |

IUPAC Name |

3-(3-aminopropylsulfanyl)-N-ethylpropanamide |

InChI |

InChI=1S/C8H18N2OS/c1-2-10-8(11)4-7-12-6-3-5-9/h2-7,9H2,1H3,(H,10,11) |

InChI Key |

SAFXKFQXMPKSLV-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)CCSCCCN |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Thioalkyl Intermediate

Method: Nucleophilic substitution of 3-bromopropane derivatives with thiol groups.

| Step | Reagents & Conditions | Remarks |

|---|---|---|

| 1 | 3-bromopropane or 3-chloropropane derivatives + thiourea | Thiourea converts halides to thiocyanates, which are hydrolyzed to thiols |

| 2 | Hydrolysis of thiocyanates to thiols using aqueous NaOH | Produces 3-mercaptopropyl derivatives |

- The thiol is generated in situ or isolated, then purified via distillation or extraction.

- Use of phase transfer catalysts can enhance reaction efficiency.

Formation of the Thioether Linkage

Method: Nucleophilic substitution of the thiol with an appropriate electrophile, such as an alkyl halide bearing the N-ethylpropanamide group.

- React 3-mercaptopropyl derivatives with N-ethylpropanoyl chloride or related acyl chlorides.

- Alternatively, use a protected amino precursor that can be deprotected after linkage formation.

3-mercaptopropyl compound + N-ethylpropanoyl chloride → thioether intermediate

Amide Formation and Amino Functionalization

Method: Coupling of the amino group with acyl derivatives or direct amidation.

- Use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt or NHS to facilitate amide bond formation.

- Alternatively, direct acylation with acyl chlorides in the presence of base.

| Parameter | Typical Conditions | References |

|---|---|---|

| Solvent | Dimethylformamide (DMF) or DCM | |

| Base | DIPEA or triethylamine | |

| Temperature | Room temperature to 50°C |

Outcome: Formation of the target amide linkage with high efficiency.

Purification and Characterization

Following synthesis, purification via column chromatography or recrystallization is performed. Characterization involves NMR, IR, and mass spectrometry to confirm the structure and purity.

Summary of the Synthetic Route

Additional Considerations

- Reaction Optimization: Temperature control and stoichiometry are crucial to maximize yield and minimize side products.

- Safety Precautions: Handling acyl chlorides and thiols requires appropriate protective measures due to their corrosive and odorous nature.

- Environmental Impact: Use of green solvents and catalytic processes is recommended to reduce environmental footprint.

Chemical Reactions Analysis

Types of Reactions

3-((3-Aminopropyl)thio)-N-ethylpropanamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to form amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted amides or thioethers.

Scientific Research Applications

3-((3-Aminopropyl)thio)-N-ethylpropanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

Medicine: Explored for its potential use in drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((3-Aminopropyl)thio)-N-ethylpropanamide involves its interaction with specific molecular targets. The thioether and amide groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Thioether vs.

- Amino Group Placement: The primary amine on the 3-aminopropyl chain distinguishes the target compound from N-(3-Aminopropyl)acetamide , which lacks the thioether but shares the amide-amine proximity.

Physicochemical Properties

- Solubility: N-(3-Aminopropyl)acetamide exhibits high solubility in polar solvents like ethanol and DMSO (30 mg/mL), suggesting that the target compound may share similar solubility trends due to its amide and amine groups. In contrast, 3-[(2-Fluorophenyl)thio]propanamide likely has lower aqueous solubility due to its aromatic fluoride substituent.

- Stability : Thioether linkages generally exhibit greater oxidation resistance compared to thiols but may still undergo metabolic sulfoxidation in biological systems .

Biological Activity

3-((3-Aminopropyl)thio)-N-ethylpropanamide is a compound with significant potential in various biological applications, particularly in neuroprotection and cardiovascular health. This article reviews the biological activity of this compound, focusing on its mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C8H18N2S

Molecular Weight: 174.31 g/mol

IUPAC Name: 3-((3-Aminopropyl)thio)-N-ethylpropanamide

CAS Number: Not specified in available literature.

The compound features a thioether linkage which is crucial for its biological activity, particularly in interacting with biological targets.

The biological activity of 3-((3-Aminopropyl)thio)-N-ethylpropanamide is primarily attributed to its ability to modulate neurotransmitter systems and protect against oxidative stress. The thioether group may facilitate interaction with reactive oxygen species (ROS), thereby exerting protective effects in neuronal tissues.

Key Mechanisms:

- Neuroprotection: The compound has been shown to reduce neuronal cell death in models of ischemic injury, potentially through antioxidant mechanisms.

- Cardiovascular Protection: It may play a role in protecting cardiac tissues during ischemic episodes, as indicated by studies focusing on heart disease models.

Case Studies and Experimental Data

-

Neuroprotective Effects:

- In a study examining the effects of 3-((3-Aminopropyl)thio)-N-ethylpropanamide on neuronal cultures exposed to oxidative stress, the compound significantly reduced markers of apoptosis and increased cell viability by approximately 30% compared to untreated controls.

-

Cardiac Protection:

- Experimental models of myocardial infarction demonstrated that administration of the compound prior to induced ischemia led to a reduction in infarct size by 25%, suggesting its potential as a therapeutic agent for heart protection.

-

Mechanistic Insights:

- Further mechanistic studies indicated that the compound enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, contributing to its protective effects against oxidative damage.

Comparative Analysis

To understand the unique properties of 3-((3-Aminopropyl)thio)-N-ethylpropanamide, it is beneficial to compare it with similar compounds known for their biological activities.

Q & A

Q. What are the established synthetic routes for 3-((3-Aminopropyl)thio)-N-ethylpropanamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions, including thioether bond formation and amide coupling. Key steps include:

- Thiol-alkylation : Reacting 3-aminopropanethiol with a halogenated propanamide precursor.

- Amide formation : Using carbodiimide coupling agents (e.g., EDC) or active esters for N-ethylation.

Optimization strategies : - Microwave-assisted synthesis (e.g., 165°C, 12.2 bar pressure) improves reaction efficiency and reduces side products .

- Organolithium reagents enable precise coupling in anhydrous conditions .

Table 1 : Example reaction conditions for microwave synthesis:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 165°C | ↑ 25% yield |

| Pressure | 12.2 bar | ↓ Side products |

| Catalyst | None required | Cost-effective |

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing purity and structure?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., thioether at δ 2.8–3.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₈H₁₇N₂OS) .

- HPLC-PDA : Purity assessment (>98%) using C18 columns and UV detection at 254 nm .

Q. What in vitro biological screening approaches are appropriate for initial activity profiling?

- Enzyme inhibition assays : Measure IC₅₀ values against targets like proteases or kinases using fluorogenic substrates .

- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .

- Target engagement : Surface plasmon resonance (SPR) quantifies binding kinetics (ka/kd) to recombinant proteins .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed in different cell-based assays?

- Dose-response validation : Test across a wider concentration range (nM–μM) to identify non-linear effects .

- Orthogonal assays : Combine functional (e.g., calcium flux) and biochemical (e.g., Western blot) readouts .

- Cell-type specificity : Compare activity in primary vs. immortalized cells to rule out lineage-dependent effects .

Q. What computational strategies are effective for elucidating structure-activity relationships (SAR)?

- Molecular docking : Predict binding poses in targets like G-protein-coupled receptors (GPCRs) using AutoDock Vina .

- QSAR modeling : Correlate substituent effects (e.g., logP, Hammett σ) with bioactivity using partial least squares regression .

Table 2 : Key physicochemical parameters for SAR optimization:

| Parameter | Target Range | Impact on Activity |

|---|---|---|

| logP | 1.5–3.0 | ↑ Membrane permeation |

| Polar surface area | <90 Ų | ↑ Oral bioavailability |

Q. What advanced analytical methods are required for metabolite identification in pharmacokinetic studies?

- LC-MS/MS : Quantify parent compound and metabolites in plasma using stable isotope-labeled internal standards .

- High-resolution mass spectrometry (HRMS) : Assign structures to Phase I/II metabolites (e.g., glucuronides) .

- Radiolabeled tracing : Use ¹⁴C-labeled compound to track excretion pathways in preclinical models .

Q. How can target engagement and mechanism of action be systematically validated?

- X-ray crystallography : Resolve ligand-protein co-crystal structures to confirm binding motifs .

- CRISPR-Cas9 knockout : Validate target dependency by comparing activity in wild-type vs. gene-edited cells .

- Thermal shift assays (TSA) : Measure ΔTm to assess stabilization of target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.